

Application Note: Doping of Germanium Films Grown from T-Butylgermane (t-BGe)

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Compound of Interest

Compound Name: *T-Butylgermane*

Cat. No.: *B123444*

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This document provides detailed protocols and data for the n-type and p-type doping of Germanium (Ge) films grown using **T-Butylgermane** (t-BGe) as the precursor in Metal-Organic Vapor Phase Epitaxy (MOVPE).

Overview

The use of **T-Butylgermane** (t-BGe) as a liquid metal-organic precursor for Germanium film growth offers a less toxic alternative to Germane (GeH₄) gas. This note details the in-situ doping of these films, a critical process for the fabrication of advanced electronic and optoelectronic devices. We cover both n-type doping using phosphorus-based precursors and p-type doping using Trimethylgallium.

N-Type Doping with Phosphorus

In-situ n-type doping of Ge films grown from t-BGe can be effectively achieved using organophosphorus precursors such as tert-butylphosphine (t-BP) and triethylphosphine (TEP). The combination of t-BGe and t-BP is particularly advantageous as it allows for a lower growth temperature window.

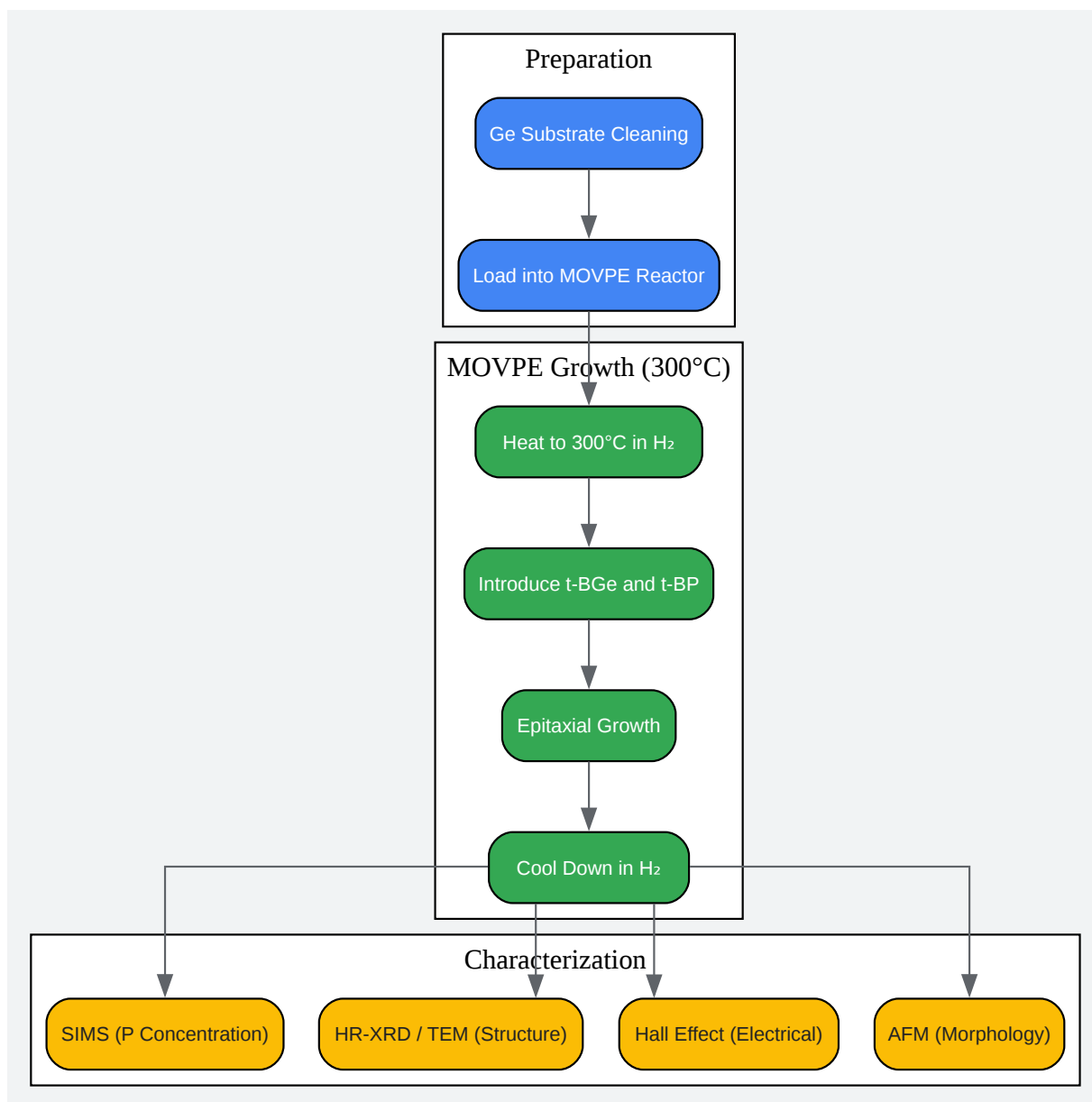
The following table summarizes the key quantitative results for phosphorus doping of Ge and GeSn layers grown with t-BGe.

Precursor Combination	Dopant Precursor	Growth Temp. (°C)	Max. Chemical P Incorporation (cm ⁻³)	Max. Electron Concentration (cm ⁻³)	Activation Energy (E _a) of Growth Rate (eV)	Notes
t-BGe / t-BP	t-BP	300	8.1 x 10 ¹⁹ (in Ge)	1.7 x 10 ¹⁹ (in Ge _{0.975} Sn _{0.025})	1.1 (for P)	Wider temperature window for lower growth temperature. [1]
t-BGe / TEP	TEP	320	1 x 10 ¹⁹ (in Ge _{0.98} Sn _{0.02})	Not specified	2.1 (for P)	Achieved full electrical activation of P. [1]
t-BGe	-	Not specified	-	-	1.0 - 1.2 (for Ge)	Baseline activation energy for Ge growth. [1]

This protocol describes the epitaxial growth of phosphorus-doped Germanium films using t-BGe and t-BP.

- Substrate Preparation:
 - Use standard Ge (001) substrates.
 - Perform a standard cleaning procedure to remove organic and native oxide contaminants before loading into the MOVPE reactor.
- MOVPE Growth Conditions:

- Ge Precursor: **T-Butylgermane** (t-BGe).
- Dopant Precursor: tert-butylphosphine (t-BP).
- Carrier Gas: H₂.
- Reactor Pressure: Maintain a reduced pressure within the MOVPE reactor.
- Growth Temperature: Set the substrate temperature to 300 °C. This low temperature is enabled by the t-BGe and t-BP precursor combination.^[1]
- Growth Procedure:
 - Load the prepared Ge substrate into the MOVPE reactor.
 - Heat the substrate to the growth temperature of 300 °C under a stable H₂ flow.
 - Introduce the t-BGe precursor into the reactor to initiate the growth of the Ge film.
 - Simultaneously introduce the t-BP precursor for in-situ phosphorus doping. The molar flow rate of t-BP relative to t-BGe will determine the final phosphorus concentration in the film.
 - Continue the growth for the desired film thickness.
 - After growth, cool down the reactor under an H₂ atmosphere.
- Characterization:
 - Structural Properties: Analyze crystallinity and film thickness using High-Resolution X-Ray Diffraction (HR-XRD) and Transmission Electron Microscopy (TEM).
 - Surface Morphology: Evaluate surface roughness using Atomic Force Microscopy (AFM).
 - Dopant Concentration: Determine the chemical phosphorus concentration using Secondary Ion Mass Spectrometry (SIMS).
 - Electrical Properties: Measure the active carrier (electron) concentration and mobility using Hall effect measurements.



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Caption: Workflow for n-type doping of Ge films using t-BGe.

P-Type Doping with Trimethylgallium

While specific data for p-type doping of Ge films using **T-Butylgermane** is not readily available in the provided search results, a similar process using iso-butyl germane (a closely related precursor) has been demonstrated.[\[1\]](#) This section outlines the general approach, which is expected to be adaptable for t-BGe.

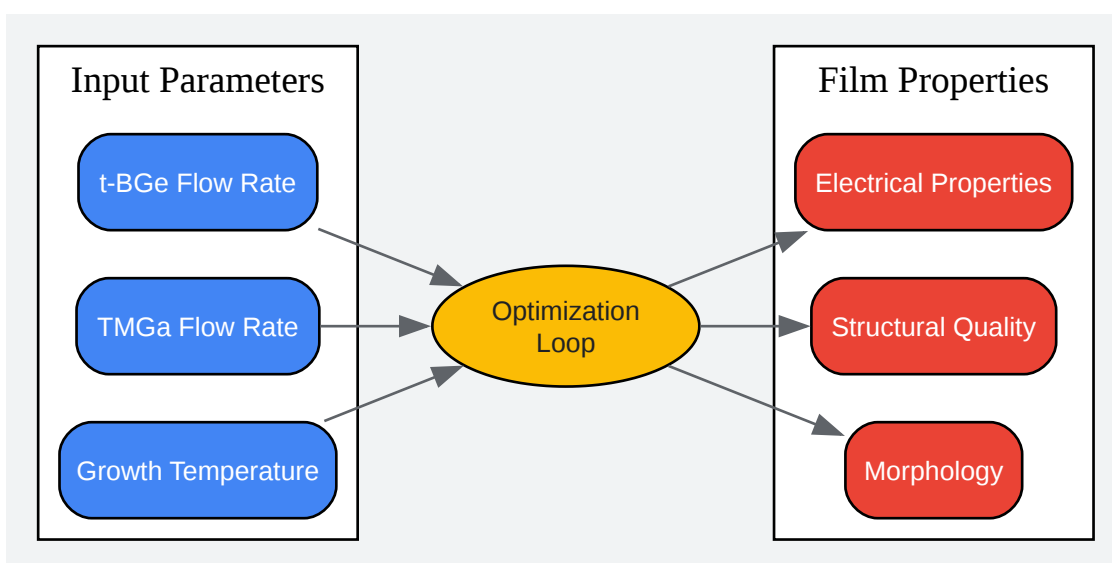
Data for p-type doping of Ge films grown from iso-butyl germane is summarized below. Researchers should perform experimental calibrations when adapting this process for t-BGe.

Ge Precursor	Dopant Precursor	Doping Type	Key Objective
iso-butyl germane	Trimethylgallium (TMGa)	p-type (Gallium)	Optimization of morphology, structural, and electrical properties. [1]

This protocol provides a general methodology for p-type doping, adapted from the process for iso-butyl germane.

- Substrate Preparation:
 - Follow the same procedure as for n-type doping.
- MOVPE Growth Conditions:
 - Ge Precursor: **T-Butylgermane** (t-BGe).
 - Dopant Precursor: Trimethylgallium (TMGa).
 - Carrier Gas: H₂.
 - Reactor Pressure: Maintain a reduced pressure.
 - Growth Temperature: The optimal temperature will need to be determined experimentally. Growth temperatures for Ga-doped Ge are typically higher than for P-doping, potentially in the range of 550°C or above, but optimization is required to avoid Ga segregation.[\[1\]](#)

- Growth Procedure:
 - Load the substrate and heat to the target growth temperature.
 - Introduce t-BGe and TMGa into the reactor to commence the growth of the Ga-doped Ge film. The TMGa/t-BGe molar flow ratio will control the gallium incorporation.
 - Maintain stable conditions for the desired film thickness.
 - Cool down the reactor under H₂.
- Characterization:
 - Employ the same characterization techniques as for n-type films (SIMS, HR-XRD, TEM, AFM, Hall effect) to determine Ga concentration, structural quality, and electrical properties (hole concentration and mobility).



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Caption: Optimization logic for p-type doping of Ge films.

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References

- 1. researchgate.net [researchgate.net]
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